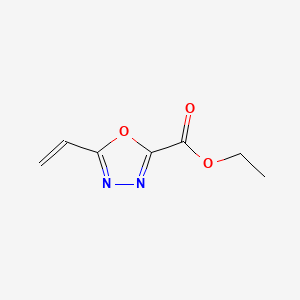![molecular formula C13H15N3O B13466151 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, making it a valuable scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the azidomethyl and phenyl groups. Key steps may include cyclization reactions under basic conditions and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more stable intermediates and efficient purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the azide group to other functional groups.
Reduction: Reduction of the azide group to an amine.
Substitution: Nucleophilic substitution reactions at the azidomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like m-chloroperbenzoic acid for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical applications, including drug conjugation and biorthogonal labeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug discovery.
Uniqueness
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is unique due to its combination of the spirocyclic core with an azidomethyl group, providing distinct reactivity and potential for diverse applications in chemical synthesis and biomedical research .
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
6-(azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15N3O/c14-16-15-8-13(11-4-2-1-3-5-11)6-12(7-13)9-17-10-12/h1-5H,6-10H2 |
InChI-Schlüssel |
ZJIHOSZKLUXXQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(CN=[N+]=[N-])C3=CC=CC=C3)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)






![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)

